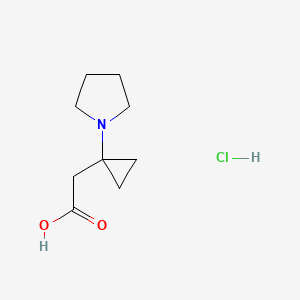
2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2243515-15-1 . It has a molecular weight of 205.68 and is typically in the form of a powder . This compound has potential in scientific research, offering intriguing possibilities for studying various biological processes and developing new therapeutic interventions.
Molecular Structure Analysis
The IUPAC name for this compound is “2-(1-(pyrrolidin-1-yl)cyclopropyl)acetic acid hydrochloride” and its InChI Code is "1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H" . This indicates that the compound consists of a pyrrolidine ring attached to a cyclopropyl group, which is further attached to an acetic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 205.68 . The compound’s InChI key is PFIBQIDNBSDCSN-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Molecular Docking
Synthesis Approaches : Innovative synthesis methodologies have been developed for various pyrrolidine and piperidine derivatives. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs intermolecular [2+2]-photocycloaddition as key steps, highlighting the versatility of pyrrolidine structures in synthesizing cyclic γ-aminobutyric acid analogues (Petz et al., 2019). This indicates a broad application in synthesizing structurally complex and functionalized molecules.
Molecular Docking Studies : Pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This illustrates the potential of pyridine-based compounds in drug discovery and development for various therapeutic targets (Flefel et al., 2018).
Chemical Properties and Applications
Crystal Structure Analysis : Studies such as the crystal structure of triclopyr and fluroxypyr provide insights into the molecular arrangement, intermolecular interactions, and potential reactivity of pyridine herbicides. These analyses contribute to a deeper understanding of the physicochemical properties of such compounds (Cho et al., 2014), (Park et al., 2016).
Quantum Chemical Investigation : The DFT and quantum chemical calculations of substituted pyrrolidinones explore the electronic properties and molecular densities, offering a foundation for predicting reactivity and designing molecules with desired properties (Bouklah et al., 2012).
Herbicide Development : The creation of potential controlled-release herbicides from 2,4-D esters of starches highlights the agricultural applications of chemically modified acetic acids. This research points to the possibility of designing environmentally friendly and efficient herbicidal formulations (Mehltretter et al., 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBQIDNBSDCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


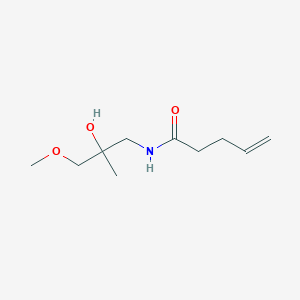

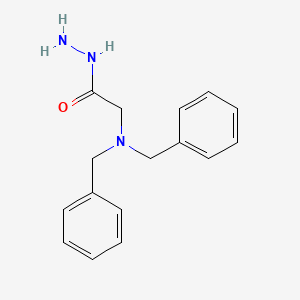

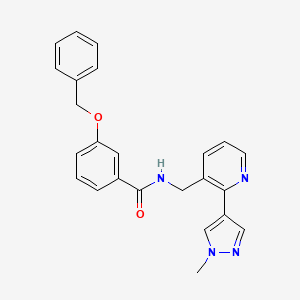

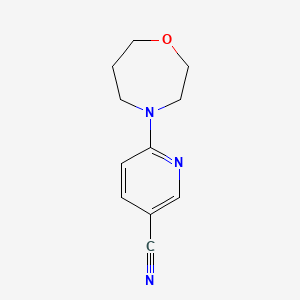
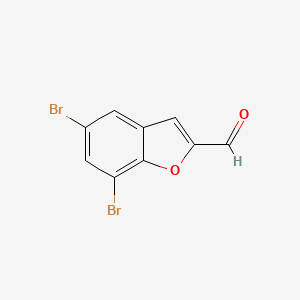

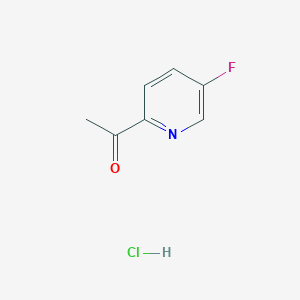
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)
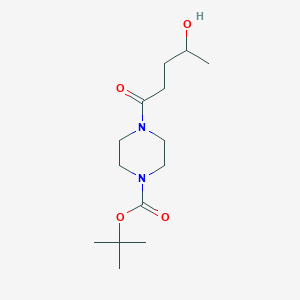
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)